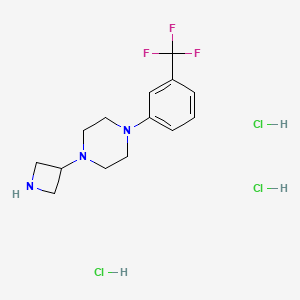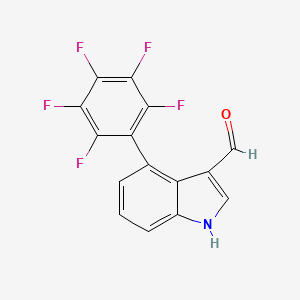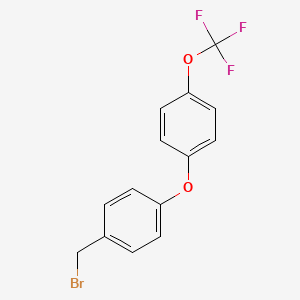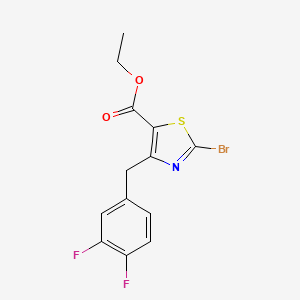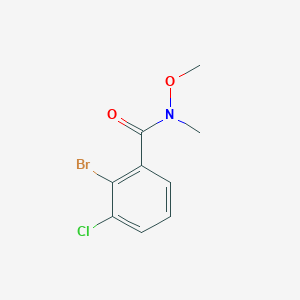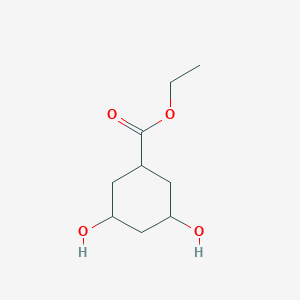
Ethyl 3,5-dihydroxycyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-dihydroxycyclohexanecarboxylate is an organic compound with the molecular formula C9H16O4 It is an ester derivative of cyclohexanecarboxylic acid, featuring two hydroxyl groups at the 3 and 5 positions on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxycyclohexanecarboxylate typically involves the esterification of 3,5-dihydroxycyclohexanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dihydroxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 3,5-dioxocyclohexanecarboxylate or 3,5-dicarboxycyclohexanecarboxylate.
Reduction: Reduction of the ester group forms ethyl 3,5-dihydroxycyclohexanol.
Substitution: Substitution reactions can produce various ethers or esters, depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dihydroxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-dihydroxycyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 3,5-dihydroxyphenylacetate: Contains a phenyl group instead of a cyclohexane ring.
Ethyl 3,5-dihydroxycyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
Ethyl 3,5-dihydroxycyclohexanecarboxylate is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its cyclohexane ring provides a more flexible and less aromatic environment compared to benzene or phenyl rings, influencing its interactions with biological targets.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl 3,5-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6-8,10-11H,2-5H2,1H3 |
Clave InChI |
GRYAKYBPPVAXNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CC(C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
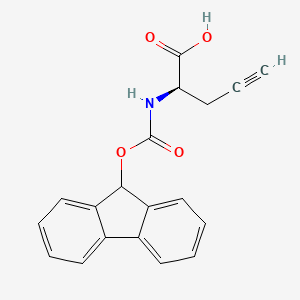
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
